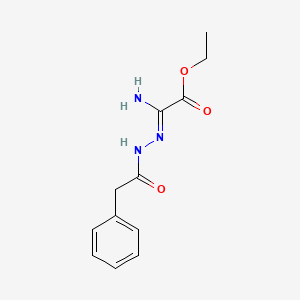

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Description

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate is a hydrazine-derived compound featuring a phenylacetyl group linked via a hydrazinyl-iminoacetate framework. The phenylacetyl moiety may enhance lipophilicity and bioactivity, similar to other aromatic acyl groups observed in hydrazinyl-thiazole carboxylates (e.g., antimicrobial and antioxidant agents) .

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

ethyl (2Z)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16) |

InChI Key |

OKWGRNVMIZBILF-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC(=O)CC1=CC=CC=C1)/N |

Canonical SMILES |

CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate typically involves the reaction of ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as diethyl ether, and the product is obtained as a white solid after filtration and drying . The yield of this reaction is reported to be around 85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale filtration and drying equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most notable applications of ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate is in the development of anticancer agents. Research indicates that compounds with hydrazine derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound display significant inhibition of cell proliferation in human tumor cells, with mean growth inhibition values indicating effective dosage ranges for therapeutic use .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in tumor growth. The hydrazine moiety is known to interact with biological targets, leading to alterations in cellular signaling pathways that promote cancer cell death .

Agricultural Applications

Fungicidal Properties

this compound has also been investigated for its potential as a fungicide. Compounds with similar structures have been reported to possess antifungal activity against a variety of phytopathogenic fungi. The application of such compounds can be crucial for crop protection, helping to mitigate losses due to fungal infections .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it has been evaluated as a potential inhibitor of key enzymes involved in inflammation and cancer progression. The compound's structural features allow it to bind effectively to enzyme active sites, thereby reducing their activity and offering a therapeutic strategy for diseases characterized by excessive enzymatic activity .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines. The results indicated an average growth inhibition rate exceeding 50% at concentrations around 10 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Agricultural Trials

Field trials assessing the fungicidal efficacy of this compound demonstrated significant reductions in fungal disease incidence in crops treated with this compound compared to untreated controls. These trials highlighted its potential as a viable alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate involves its interaction with specific molecular targets and pathways. The imino group and phenylacetyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Hydrazinyl-Thiazole Carboxylates

Compounds like (E)-Ethyl 2-(2-(2-((Z)-2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate (5a) share the hydrazinyl-thiazole core but incorporate furan and benzamido substituents. These modifications enhance cytotoxicity (53% yield, 211–213°C m.p.) compared to simpler hydrazinyl derivatives . In contrast, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) exhibits a reduced HOMO-LUMO gap (3.81 eV) due to nitro-group conjugation, improving electronic properties and antioxidant activity (%FRSA: 84.46) .

Coumarin-Acetamide Hybrids

Ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate integrates a coumarin ring, which augments π-π stacking interactions and may enhance anticancer activity.

Substituent Effects on Bioactivity

Aromatic vs. Heteroaromatic Groups

- Phenylacetyl Group : The phenylacetyl moiety in the target compound may improve membrane permeability but could reduce antioxidant efficacy compared to 4-hydroxy-3-methoxybenzylidene derivatives (e.g., compound 2g: %FRSA = 84.46) .

- Chlorophenyl Groups : Dichlorobenzylidene-substituted thiazoles (e.g., compound 2o) show enhanced antimicrobial activity (79% yield, m.p. 224–225°C) due to halogen-mediated electrophilicity .

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Substituents : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1) exhibits a smaller HOMO-LUMO gap (3.81 eV) and stronger antioxidant activity than methoxy-substituted analogs, attributed to nitro-group electron withdrawal .

- Methoxy Groups : Methoxybenzamido derivatives (e.g., compound 5a) demonstrate moderate cytotoxicity, likely due to improved solubility and hydrogen-bonding capacity .

Data Tables

Table 2: Electronic Properties of Selected Compounds

Biological Activity

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate, a compound belonging to the hydrazine class of compounds, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydrazine moiety that is often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Antimicrobial Activity

Hydrazones and their derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial effects against various bacterial strains. Research indicates that compounds in this class can inhibit the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Klebsiella pneumoniae | 12 |

2. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Efficacy Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| NCI-H460 | 30 | Cell cycle arrest |

| SF-268 | 20 | Inhibition of proliferation |

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various hydrazine derivatives, including this compound, revealed significant antimicrobial activity. The study utilized disk diffusion methods to assess the efficacy against multiple bacterial strains. Results indicated that the compound exhibited stronger activity compared to standard antibiotics .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of this compound, researchers found that it effectively reduced cell viability in MCF-7 cells by over 50% at concentrations above 20 µM. The study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism: It triggers apoptotic pathways via caspase activation and modulates key signaling pathways such as MAPK and PI3K/Akt.

Q & A

Q. How to address conflicting bioactivity data in structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.